2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

カタログ番号 B1296903

CAS番号:

90557-92-9

分子量: 194.19 g/mol

InChIキー: MKOUZUYLZSZHFZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

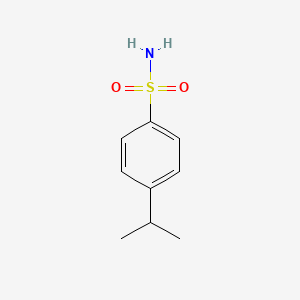

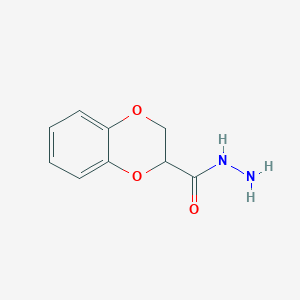

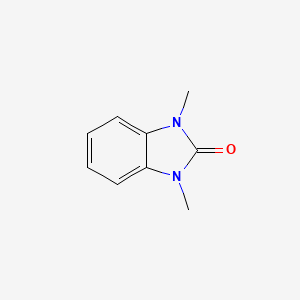

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .科学的研究の応用

1. Medicinal Chemistry

- Application : The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .

- Methods : The configuration of the two diastereomers 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor, was assigned by means of molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties. Thus, determining the spatial arrangement of substituents around a chiral carbon holds great importance in understanding and optimizing the therapeutic potential of drugs .

2. Antibacterial and Antifungal Activities

- Application : The synthesized compounds were evaluated for their antibacterial and antifungal activities .

- Methods : The antibacterial activity was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antifungal activity was tested against Aspergillus niger, Aspergillus flavus, and Candida albicans. The evaluation was done by the two-fold serial dilution technique .

- Results : The results or outcomes of these tests were not specified in the source .

3. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

4. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

5. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

6. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

Safety And Hazards

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOUZUYLZSZHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284292 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | |

CAS RN |

90557-92-9 |

Source

|

| Record name | 90557-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

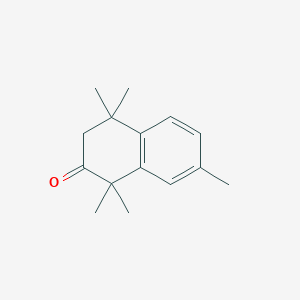

5,6,7,8-Tetrahydrocinnolin-3(2H)-one

5468-36-0

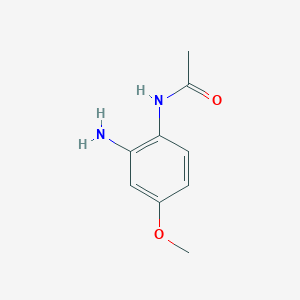

6-Methoxy-2-methyl-3-nitropyridine

5467-69-6

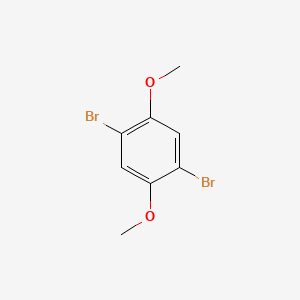

1,4-Dibromo-2,5-dimethoxybenzene

2674-34-2

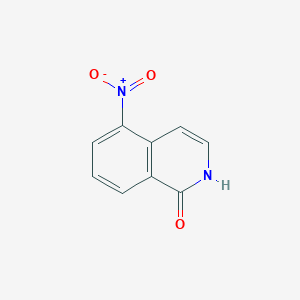

5-Nitroisoquinolin-1(2H)-one

82827-08-5

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)